1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction Data
One application involves the synthesis of important intermediates for pharmaceutical compounds such as apixaban, an anticoagulant. The X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, indicates its structural integrity and purity, essential for further pharmaceutical applications (Wang et al., 2017).
Medical Applications
Another study explored the treatment and nursing applications of a new heterocycle compound on children's bronchial pneumonia. The compound exhibited excellent biological activity, potentially opening new pathways for treating respiratory conditions (Ding & Zhong, 2022).
Chemical Synthesis
In chemical synthesis, compounds related to 1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid have been used as intermediates or reactants in various synthetic routes. For example, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride was employed in the oxyfunctionalization of ketones, demonstrating the versatility of these compounds in organic synthesis (Ren, Liu, & Guo, 1996).
Material Science
In material science, derivatives of this compound were used in constructing lanthanide-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation technologies (Liu et al., 2009).
Pharmacological Research
Furthermore, the compound's derivatives have shown potential in pharmacological research, including the development of antimicrobial agents and understanding the mechanism of action of various pharmaceuticals (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
“1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and functional groups. They can interact with various biological targets such as receptors, enzymes, ion channels, etc .
Biochemical Pathways
Again, the specific biochemical pathways affected by this compound would depend on its exact structure and the biological target it interacts with. Piperidine derivatives can be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors such as its lipophilicity, size, charge, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound would be determined by its mode of action and the specific biological target it interacts with .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, presence of other substances, etc .
Properties
IUPAC Name |
1-butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-4-11-18-15(19)10-9-13(17(20)21)16(18)12-7-5-6-8-14(12)22-2/h5-8,13,16H,3-4,9-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVAHBTTMGQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.